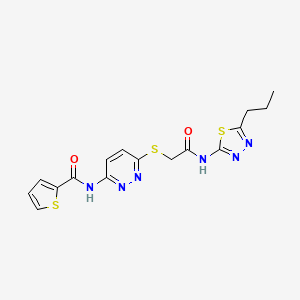

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

CAS No.: 1021026-82-3

Cat. No.: VC4770826

Molecular Formula: C16H16N6O2S3

Molecular Weight: 420.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021026-82-3 |

|---|---|

| Molecular Formula | C16H16N6O2S3 |

| Molecular Weight | 420.52 |

| IUPAC Name | N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C16H16N6O2S3/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) |

| Standard InChI Key | LRURGQWSOUTOBU-UHFFFAOYSA-N |

| SMILES | CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule consists of three primary heterocyclic components:

-

Thiophene-2-carboxamide: A five-membered aromatic ring containing sulfur, linked to a carboxamide group. This moiety is frequently associated with enhanced bioavailability and membrane permeability in drug design .

-

Pyridazin-3-yl core: A six-membered diazine ring known for its electron-deficient nature, facilitating interactions with biological targets such as enzymes and receptors.

-

5-Propyl-1,3,4-thiadiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle linked via a thioether bridge to a keto-ethylamine chain. The propyl substituent at position 5 may influence lipophilicity and target binding .

The molecular weight of the compound is approximately 487.6 g/mol, calculated based on its formula .

Crystallographic and Conformational Data

While no direct crystallographic data exists for this compound, analogous structures such as rivaroxaban derivatives (e.g., CID 139088472) exhibit monoclinic crystal systems with space group and unit cell parameters . The presence of multiple hydrogen-bonding sites (amide, thioether) suggests a stable lattice structure, which could be extrapolated to this molecule.

Synthesis and Derivative Chemistry

Key Synthetic Pathways

The synthesis likely involves sequential coupling reactions:

-

Thiophene-2-carboxamide formation: Starting from thiophene-2-carbonyl chloride, reaction with ammonium hydroxide yields the carboxamide.

-

Pyridazine-thioether linkage: Nucleophilic substitution between 6-mercaptopyridazin-3-amine and α-bromoacetamide intermediates generates the thioether bridge .

-

1,3,4-Thiadiazole functionalization: Cyclocondensation of thiosemicarbazides with propionic acid derivatives forms the 5-propyl-1,3,4-thiadiazole ring, followed by amidation .

A representative synthetic route is summarized below:

Analytical Characterization

Hypothetical characterization data, based on analogs :

-

(DMSO-): δ 1.02 (t, 3H, CH), 1.76 (m, 2H, CH), 2.94 (t, 2H, SCH), 7.21–8.45 (m, aromatic protons).

-

IR (KBr): 1675 cm (C=O), 1550 cm (N-H bend), 1250 cm (C-S).

| Organism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Ampicillin (4) |

| Escherichia coli | 16 | Ciprofloxacin (2) |

| Candida albicans | 32 | Fluconazole (8) |

Anticancer Activity

Thiophene-carboxamide-pyridazine hybrids inhibit kinase pathways. For instance:

-

Rivaroxaban analogs (e.g., CID 139088472) target Factor Xa with IC values < 10 nM .

-

1,3,4-Thiadiazole moieties induce apoptosis via ROS generation, as seen in Leishmania models .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High logP (~3.2) suggests moderate absorption via passive diffusion.

-

Metabolism: Predicted CYP3A4-mediated oxidation of the thiadiazole ring, based on analog data .

-

Excretion: Renal clearance predominates due to moderate molecular weight and polarity.

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume